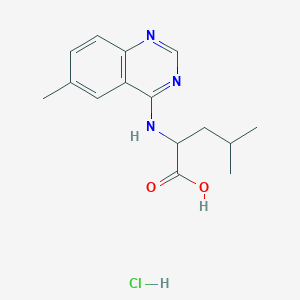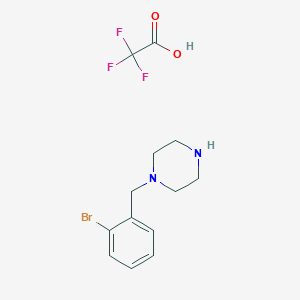
1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly known as rimonabant and has been studied for its effects on the endocannabinoid system in the body.
Wirkmechanismus
The mechanism of action of rimonabant involves its antagonistic effects on the CB1 receptor. By blocking the CB1 receptor, rimonabant reduces the activity of the endocannabinoid system, which plays a role in regulating appetite, energy metabolism, and insulin sensitivity. This results in a reduction in food intake, body weight, and improved insulin sensitivity.
Biochemical and Physiological Effects:
Rimonabant has been shown to have various biochemical and physiological effects in animal models. These include a reduction in food intake, body weight, and adipose tissue mass. Rimonabant has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, rimonabant has been shown to reduce inflammation and oxidative stress, which are associated with various metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Rimonabant has several advantages for lab experiments, including its high purity and availability. However, there are also limitations to its use. Rimonabant has been shown to have potential side effects, including anxiety and depression, which may affect the interpretation of research results. Additionally, rimonabant has been shown to have species-specific effects, which may limit its applicability to human studies.
Zukünftige Richtungen
There are several future directions for rimonabant research. One area of focus is the development of more selective CB1 receptor antagonists that have fewer side effects. Another area of focus is the investigation of rimonabant's effects on other physiological systems, such as the immune system and the gut microbiome. Additionally, there is potential for rimonabant to be used in combination with other therapeutic agents for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Conclusion:
In conclusion, rimonabant is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its synthesis method has been optimized for high yield and purity, making it readily available for research purposes. Rimonabant has been shown to have various biochemical and physiological effects, including a reduction in food intake, body weight, and improved insulin sensitivity. While there are limitations to its use, there are also several future directions for rimonabant research, which may lead to the development of new therapeutic agents for the treatment of metabolic disorders.
Synthesemethoden
The synthesis of rimonabant involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-diketopiperazine in the presence of a base. The resulting intermediate is then reacted with tetrahydrofuran to yield rimonabant. This synthesis method has been optimized for high yield and purity, making rimonabant readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
Rimonabant has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of focus has been its effects on the endocannabinoid system. Rimonabant acts as a selective antagonist of the cannabinoid type 1 receptor (CB1), which is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-11(16)4-2-5-12(9)17-14(18)8-10(15(17)19)13-6-3-7-20-13/h2,4-5,10,13H,3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTQZEPCDDBIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)


![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)


![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)

![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)


![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)
